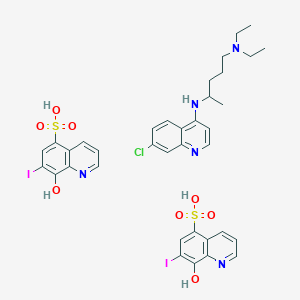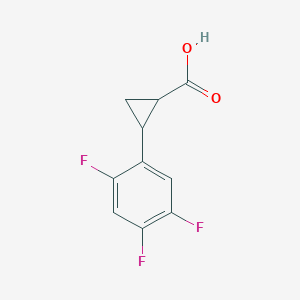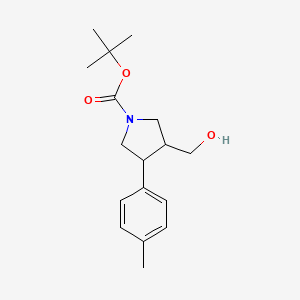
1-(3,5-Dimethylphenyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the chemical formula C12H17N. It is a white crystalline solid that is soluble in water
Méthodes De Préparation
The preparation of 1-(3,5-Dimethylphenyl)cyclobutan-1-amine typically involves organic synthesis methods. One common synthetic route includes the reaction of 3,5-dimethylbenzylamine with cyclobutane under specific reaction conditions to yield the desired product in the form of hydrochloride . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .
Analyse Des Réactions Chimiques
1-(3,5-Dimethylphenyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)cyclobutan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
1-(3,5-Dimethylphenyl)cyclobutan-1-thiol:
This compound hydrochloride: The hydrochloride form is often used in research due to its enhanced stability and solubility.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3 |
Clé InChI |
PIZKLIGVTRVTMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2(CCC2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)




![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)

![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)



